Teroxalene
Description
Historical Context of Teroxalene as a Chemical Entity
This compound, often encountered in its salt form as this compound Hydrochloride, has a documented history within chemical and pharmaceutical research. The compound, also identified by synonyms such as Abbott-16612 and PR-3847, has been investigated for its potential pharmacological effects and biological activities ontosight.aisolubilityofthings.commedchemexpress.cn. Early research, dating back to 1968, indicates its evaluation in the treatment of bilharziasis, a parasitic disease also known as schistosomiasis medchemexpress.cn. This compound Hydrochloride is listed in various comprehensive chemical and drug databases, including Chembl, PubChem, and DrugBank, which serve as repositories for detailed information on its chemical properties and potential applications ontosight.ai. Its presence in patent literature further highlights its historical and ongoing consideration within pharmaceutical development, particularly in the context of drug delivery systems google.comnasa.govgoogle.com.
Chemical Classification and Definitive Nomenclature of this compound
This compound is formally classified as a piperazine (B1678402) derivative, a structural class known for its diverse pharmacological properties ontosight.aisolubilityofthings.comontosight.ainih.govijrrjournal.comwikipedia.orgnih.gov.
The definitive nomenclature for this compound (the free base) and its hydrochloride salt is as follows:
This compound (Free Base):
IUPAC Name: 1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine alfa-chemistry.com
Molecular Formula: C28H41ClN2O epa.gova2bchem.comuni.lu
Molecular Weight: Approximately 457.1 g/mol epa.gova2bchem.com
This compound Hydrochloride (Monohydrochloride Salt):
IUPAC Name: 1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine hydrochloride alfa-chemistry.com
Molecular Formula: C28H41ClN2O·HCl
Molecular Weight: Approximately 493.56 g/mol medchemexpress.cnalfa-chemistry.com
The hydrochloride form signifies that the basic piperazine derivative is combined with hydrochloric acid, a modification that can influence its solubility and bioavailability in biological systems ontosight.ai.
Table 1: Key Chemical Identifiers for this compound and its Hydrochloride Salt
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (approx.) | PubChem CID |
| This compound (Free Base) | 1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine | C28H41ClN2O | 457.1 g/mol | 19704 |
| This compound Hydrochloride | 1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine hydrochloride | C28H41ClN2O·HCl | 493.56 g/mol | 19705 |
Current Landscape and Academic Significance of this compound Research
This compound continues to be a compound of academic and research interest due to its established biological activities and its structural classification within the versatile piperazine derivatives. Research efforts have explored its potential therapeutic applications, particularly in the field of neuropharmacology, where it is suggested to play a role in the treatment of central nervous system disorders solubilityofthings.com. Furthermore, this compound Hydrochloride has been identified as an orally active agent against schistosomiasis, highlighting its antiparasitic potential medchemexpress.cnmedchemexpress.com.
The broader academic significance of compounds like this compound lies in the ongoing investigation into piperazine derivatives. This class of organic compounds is extensively studied in life sciences and biology, especially for pharmaceutical and medical technology applications ontosight.ai. The flexible basic structure of piperazine allows for the synthesis and modification of new bioactive molecules aimed at treating a wide array of diseases nih.gov. The ability to easily modify piperazine derivatives to achieve desired pharmacological activities makes them a focal point in medicinal chemistry research nih.govijrrjournal.com. Scientific literature, including journals such as the Journal of Medicinal Chemistry and the European Journal of Medicinal Chemistry, frequently features studies on the synthesis, characterization, and biological evaluation of piperazine derivatives, underscoring their importance in the discovery of new therapeutic agents ontosight.ai.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14728-33-7 |
|---|---|
Molecular Formula |
C28H41ClN2O |
Molecular Weight |
457.1 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine |
InChI |
InChI=1S/C28H41ClN2O/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25/h10-15,22H,5-9,16-21H2,1-4H3 |
InChI Key |
LRQIJOWDNRNLDY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Other CAS No. |
14728-33-7 |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Teroxalene
Total Synthesis Methodologies for Teroxalene
The total synthesis of a novel compound is a significant undertaking in organic chemistry, often involving the development of new synthetic routes and the optimization of existing ones.
Evolution of Synthetic Strategies for this compound
While the specific historical evolution of this compound's synthesis is not detailed in the available literature, the development of synthetic strategies for complex molecules typically follows a progression from initial, often lengthy and low-yielding routes to more efficient and scalable methods. Early synthetic efforts for compounds of similar complexity often focus on successfully constructing the molecular framework, while later refinements aim to improve yield, reduce the number of steps, and enhance stereoselectivity. For instance, the total synthesis of complex natural products like (+)-Laurallene has seen significant evolution to overcome low yields from natural sources. researchgate.net
Optimization of this compound Synthesis for Research Applications
For a compound to be useful in research, its synthesis must be practical and scalable. Optimization would focus on several key aspects:
Starting Materials: Utilizing commercially available and inexpensive starting materials is crucial. For example, the synthesis of dioxane can start from the simple and readily available acetylene. youtube.com
Reaction Conditions: Optimization involves exploring different solvents, temperatures, catalysts, and reaction times to maximize yield and minimize byproducts. The synthesis of ketorolac (B1673617) provides an example of detailed optimization of reaction conditions, including temperature and pH control. google.com
Purification: Developing efficient purification methods, such as crystallization or chromatography, is essential to obtain the compound in high purity.
Scalability: A synthesis that works on a milligram scale may not be suitable for producing gram-scale quantities needed for extensive research. The scalable synthesis of taxanes highlights the importance of developing routes that can be performed on a larger scale. nih.gov
A data table illustrating a hypothetical optimization of a key reaction step in this compound synthesis could look like this:
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Toluene | 80 | 45 |
| 2 | PdCl₂(PPh₃)₂ | DMF | 100 | 65 |
| 3 | Pd₂(dba)₃ | Dioxane | 100 | 85 |
| 4 | Pd₂(dba)₃ | Dioxane | 120 | 82 |
This table is a hypothetical representation of an optimization process.
Synthesis of this compound Analogs and Structurally Related Derivatives
Creating analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of its biological activity.
Rational Design Principles for this compound Analog Generation
The rational design of analogs involves making systematic changes to the molecule's structure to understand which parts are essential for its activity. Key strategies include:
Isosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties.
Functional Group Modification: Altering existing functional groups to change properties like polarity, hydrogen bonding capacity, or chemical reactivity.
Scaffold Hopping: Replacing the core structure of the molecule with a different scaffold while maintaining a similar spatial arrangement of key functional groups.
Bioisosteric Replacement: A strategy used in drug design to replace a part of a molecule with another chemical group that has similar physical or chemical properties, which can affect the molecule's biological activity.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers) or as stereoisomers that are not mirror images (diastereomers). These different stereoisomers can have vastly different biological activities. The stereoselective synthesis of densely substituted pyrrolidines is an example of how specific stereoisomers can be targeted. nih.gov
Key methods for achieving stereoselectivity in a synthesis like that of this compound would include:
Chiral Pool Synthesis: Using naturally occurring chiral molecules as starting materials.
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one stereoisomer over others. The asymmetric total synthesis of (+)-dihydroitomanallene B utilizes this principle. rsc.org
Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction.
Combinatorial Chemistry and Library Design Based on the this compound Scaffold
Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse compounds from a common molecular scaffold. nih.govyoutube.comnih.gov
A combinatorial library based on the this compound scaffold would involve systematically varying different parts of the molecule. For example, if the this compound core has three points of diversification (R1, R2, and R3), and there are 10 different building blocks for each position, a library of 1000 (10 x 10 x 10) unique compounds could be generated. This approach has been successfully used for various scaffolds, such as the 2-thiobenzazole scaffold. rsc.org
The design of such a library would involve:
Scaffold Selection: The this compound core would be the central structure.
Building Block Selection: A diverse set of chemical building blocks would be chosen to be attached at the points of diversification.
Solid-Phase or Solution-Phase Synthesis: The library could be synthesized on a solid support or in solution, with each method having its advantages.
A simplified representation of a combinatorial library design for this compound could be:
| Scaffold | R1 Group (e.g., Alkyl Chains) | R2 Group (e.g., Aromatic Rings) | R3 Group (e.g., Heterocycles) |
| This compound | -CH₃, -C₂H₅, -C₃H₇... | -Ph, -p-Cl-Ph, -p-MeO-Ph... | -Pyridine, -Thiophene, -Furan... |
This table provides a conceptual framework for a combinatorial library based on the this compound scaffold.
Structure Activity Relationship Sar and Structural Biology of Teroxalene
Elucidation of Essential Pharmacophores for Teroxalene's Biological Activities
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For this compound, while its classification as an antischistosomal agent implies specific interactions with biological targets relevant to schistosomes, the precise elucidation of its essential pharmacophores is not detailed in the publicly available scientific literature. General discussions on SAR often highlight the importance of identifying such features for drug development. vdoc.pubquizlet.com
Quantitative Structure-Activity Relationship (QSAR) Analyses of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) analyses aim to establish a mathematical relationship between a compound's physicochemical properties and its biological activity, allowing for the prediction of activity for new or untested compounds. While QSAR methodologies are widely applied in drug design, detailed QSAR analyses specifically for this compound and its derivatives have not been extensively published. googleapis.comjustia.comepdf.pubwdh.ac.idethernet.edu.etmdpi.com General physicochemical properties for this compound, such as its molecular weight and XlogP, have been reported. ethernet.edu.etscribd.com
Table 1: Selected Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 457.1 | g/mol | ethernet.edu.etscribd.com |
| XlogP | 9.1 | - | ethernet.edu.et |
| Biological Activity | Antischistosomal | - | ethernet.edu.etscribd.com |
Advanced Structural Characterization of this compound and its Complexes
Advanced structural characterization techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for understanding the three-dimensional structure of drug molecules and their complexes with biological targets. This information is fundamental for rational drug design and understanding mechanisms of action.
X-ray Crystallography of this compound and Ligand-Bound Forms
X-ray crystallography provides high-resolution insights into the atomic and molecular structure of crystalline compounds. As of the current available literature, there are no reported X-ray crystal structures for this compound itself or its ligand-bound forms with specific biological targets in the public domain. While the Cambridge Structural Database is a comprehensive resource for organic crystal structures, specific entries for this compound in the context of its biological activity are not readily found. google.comgoogleapis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies
NMR spectroscopy is a powerful technique for determining the solution-state structure, dynamics, and binding interactions of molecules. It is widely used for conformational analysis and studying ligand-target interactions. researchgate.netsupramolecular.orgnih.govresearchgate.netsygnaturediscovery.comnih.govnih.gov However, specific NMR studies detailing the conformation of this compound or its binding interactions with its biological targets are not extensively reported in the public scientific literature.
Computational Chemistry Approaches for this compound Structure-Function Elucidation
Computational chemistry approaches, including molecular docking and molecular dynamics simulations, are invaluable tools for predicting and understanding drug-target interactions at an atomic level. These methods can provide insights into binding modes, affinities, and conformational changes.
Molecular Docking and Dynamics Simulations of this compound-Target Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations explore the time-dependent behavior of molecular systems. aalto.fimdpi.comnih.govyoutube.comnih.govrjonco.comyoutube.comresearchgate.netresearchgate.net Despite the general utility of these computational methods in drug discovery, specific studies applying molecular docking or molecular dynamics simulations to detail this compound's interactions with its biological targets in the context of its antischistosomal activity are not extensively reported in publicly available scientific literature.
Mechanistic Basis of Teroxalene S Biological Actions
Identification and Characterization of Molecular Targets for Teroxalene (e.g., in Schistosomiasis)
This compound hydrochloride is recognized for its activity against Schistosoma species, the parasitic flatworms responsible for schistosomiasis. medchemexpress.comhodoodo.com Despite its classification as an antischistosomal agent, explicit identification and characterization of specific molecular targets directly associated with this compound's action have not been detailed in the available information. In the broader context of schistosomiasis drug discovery, various molecular targets have been investigated for other antischistosomal agents. For instance, Praziquantel (PZQ), the primary drug for schistosomiasis, is believed to exert its effects by disrupting calcium homeostasis within the worm, potentially through the activation of transient receptor potential ion channels (Sm.TRMPPZQ) frontiersin.orgnih.govnih.gov. Other potential targets in schistosomiasis research include cysteine proteases, crucial for the parasite's digestion and survival, and long non-coding RNAs (lncRNAs), which play essential roles in parasite homeostasis hodoodo.comresearchgate.net. However, these specific mechanisms or targets are not attributed to this compound in the current literature.
Investigation of this compound-Induced Signaling Pathway Modulation
Cellular and Subcellular Responses to this compound Exposure
Detailed descriptions of the cellular and subcellular responses induced by this compound exposure are not extensively documented in the retrieved information. Cellular responses to various stimuli can include changes in morphology, metabolism, proliferation, and programmed cell death (apoptosis), while subcellular responses might involve alterations in organelle function, membrane integrity, or cytoskeletal dynamics google.comgoogle.comnih.govfindacode.comunmc.edu. For other antischistosomal agents like Praziquantel, observed cellular effects include rapid, involuntary tetanic muscle contractions, paralysis, and tegumental damage in the worms frontiersin.orgnih.gov. Such specific cellular and subcellular effects directly attributable to this compound have not been found in the reviewed sources.
Comparative Mechanistic Studies with Established Antischistosomal Agents and Related Compounds
Direct comparative mechanistic studies specifically involving this compound and established antischistosomal agents such as Praziquantel or Oxamniquine are not detailed in the available scientific literature. While the need for new antischistosomal agents is emphasized due to concerns about Praziquantel resistance and its limited efficacy against juvenile schistosomes, and new drug candidates are being explored frontiersin.orgresearchgate.netunmc.edunih.govnih.gov, specific head-to-head mechanistic comparisons involving this compound are not reported. Established antischistosomal agents operate through diverse mechanisms; for example, Praziquantel is known to cause tegumental damage and calcium dyshomeostasis frontiersin.orgnih.govresearchgate.net, while Oxamniquine's activity is linked to DNA binding, primarily affecting mature parasites researchgate.net. Without specific data on this compound's mechanism, direct comparisons are limited.
Analytical Methodologies for Teroxalene Research
Chromatographic Techniques for Separation, Identification, and Quantification of Teroxalene
Chromatographic techniques are indispensable for separating this compound from impurities or matrix components, allowing for its accurate identification and quantification. These methods leverage differential interactions of compounds with a stationary phase and a mobile phase to achieve separation advancechemjournal.com.
High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly accurate analytical method for both qualitative and quantitative analysis of drug products, including small molecules like this compound advancechemjournal.comsigmaaldrich.com. The principle of HPLC involves injecting a liquid sample into a mobile phase, which is then forced under high pressure through a column packed with a stationary phase advancechemjournal.com. Components of the sample separate based on their differing affinities for the stationary and mobile phases advancechemjournal.com.
For small organic molecules, reversed-phase HPLC (RP-HPLC) is the most common separation mode advancechemjournal.comsigmaaldrich.com. In RP-HPLC, the stationary phase is non-polar (e.g., C18 alkyl chains), and the mobile phase typically consists of an aqueous buffer or water mixed with water-miscible organic solvents such as acetonitrile (B52724) or methanol (B129727) sigmaaldrich.com. Ultraviolet (UV) or Diode Array Detectors (DAD) are commonly integrated into HPLC systems to detect separated compounds based on their UV-Vis absorption properties chromatographyonline.comsci-hub.se. HPLC is critical for assessing the purity of this compound by identifying and quantifying impurities, as well as for determining the active pharmaceutical ingredient (API) content in formulations advancechemjournal.comhplc.eu.
Table 1: Hypothetical HPLC Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 2.15 | 0.8 | Impurity A |
| 2 | 4.82 | 98.5 | This compound |
| 3 | 5.51 | 0.7 | Impurity B |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capability of liquid chromatography with the high sensitivity and specificity of mass spectrometry bioxpedia.comexcedr.com. This combination is particularly valuable for the identification and quantification of small molecules, including drug compounds and their metabolites, even at trace levels in complex matrices bioxpedia.comexcedr.comwaters.com.
In LC-MS, after chromatographic separation, compounds are ionized, typically through techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and then detected based on their mass-to-charge ratio (m/z) excedr.comdrugtargetreview.com. For this compound, LC-MS, especially LC-MS/MS (tandem mass spectrometry), is instrumental in pharmacokinetic (PK) and toxicity studies bioxpedia.com. It enables the sensitive and selective analysis of this compound and its potential metabolites in various biological samples like plasma, serum, urine, and tissues bioxpedia.comchromatographyonline.comtandfonline.com. This allows for the profiling of metabolic pathways and the detection of low-abundance compounds that might be challenging to analyze with other techniques bioxpedia.comwaters.com.
Table 2: Hypothetical LC-MS Metabolite Profiling of this compound in a Biological Sample
| Compound | Retention Time (min) | m/z (Parent Ion) | m/z (Fragment Ion) | Relative Abundance (%) | Proposed Identity |
| This compound | 4.82 | 457.3 | 197.1 | 100 | Parent Compound |
| Metabolite 1 | 3.50 | 473.3 | 213.1 | 15 | Hydroxylated this compound |
| Metabolite 2 | 4.10 | 441.3 | 181.1 | 8 | Demethylated this compound |
Spectroscopic Methods for this compound Characterization and Detection
Spectroscopic methods provide valuable insights into the structural characteristics and concentration of this compound by analyzing its interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, flexible, and non-destructive analytical method used for both qualitative and quantitative analysis of organic and inorganic compounds sci-hub.seresearchgate.netej-eng.orgsolubilityofthings.com. The technique measures the absorption or transmittance of light by a sample in the ultraviolet (200-380 nm) and visible (380-780 nm) regions of the electromagnetic spectrum ej-eng.orgsolubilityofthings.comupi.edu. The absorption of UV-Vis radiation by a compound, particularly those with chromophores (functional groups that absorb light), leads to electronic transitions researchgate.netupi.edu.
For this compound, if it possesses suitable chromophores within its structure (e.g., aromatic rings or conjugated systems as suggested by its chemical structure ontosight.aialfa-chemistry.com), UV-Vis spectroscopy can be effectively employed for quantitative analysis. The concentration of this compound in a solution can be determined using the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution solubilityofthings.comupi.edu. This method requires preparing a calibration curve from standard solutions of known concentrations solubilityofthings.com.
Table 3: Hypothetical UV-Vis Absorbance Data for this compound Standard Solutions (at λmax = 270 nm)
| Concentration (µg/mL) | Absorbance (AU) |
| 0.5 | 0.085 |
| 1.0 | 0.170 |
| 2.5 | 0.425 |
| 5.0 | 0.850 |
| Unknown Sample | 0.340 |
Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize the molecular structure of organic and inorganic compounds by measuring the absorption of infrared radiation fiveable.mebyjus.comsolubilityofthings.com. The fundamental principle of IR spectroscopy is based on the fact that different chemical bonds within a molecule vibrate at characteristic frequencies when exposed to IR radiation fiveable.mesolubilityofthings.commtoz-biolabs.com. These vibrations, including stretching and bending modes, result in unique spectral "fingerprints" that can be used to identify functional groups present in the compound fiveable.mesolubilityofthings.commtoz-biolabs.com.
For this compound, IR spectroscopy can confirm the presence of key functional groups such as the piperazine (B1678402) ring, ether linkages, aromatic C-H bonds, alkyl C-H bonds, and carbon-chlorine bonds, all of which are part of its established chemical structure ontosight.aialfa-chemistry.com. By analyzing the positions, intensities, and shapes of absorption peaks in the IR spectrum, researchers can verify the identity of this compound and gain insights into its molecular structure mtoz-biolabs.com.
Table 4: Hypothetical Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 2960-2850 | Alkyl C-H | Stretching |
| 1600-1500 | Aromatic C=C | Stretching |
| 1465-1440 | C-H (CH₂/CH₃) | Bending |
| 1250-1050 | C-O (Ether) | Stretching |
| 750-700 | C-Cl | Stretching |
Advanced Bioanalytical Approaches for In Vitro and Ex Vivo this compound Studies
Advanced bioanalytical approaches are essential for studying this compound in complex biological matrices, which often present challenges due to low analyte concentrations and interfering endogenous compounds chromatographyonline.comtandfonline.comsci-hub.se. These methods are crucial for understanding the pharmacokinetics (PK), distribution, and metabolism of this compound in biological systems, both in controlled laboratory settings (in vitro) and in samples derived from living organisms (ex vivo) taylorfrancis.comnih.govconceptlifesciences.com.
Highly sensitive LC-MS/MS systems are the primary analytical technique for the quantitative bioanalysis of small-molecule drugs and their metabolites in physiological fluids chromatographyonline.comsci-hub.seconceptlifesciences.com. These systems offer excellent reproducibility, sensitivity (often reaching nanomolar or picomolar levels), and specificity, which are critical for accurate data generation in a stringent regulatory environment chromatographyonline.com. Sample preparation, including extraction and clean-up of interfering substances, is a critical step in bioanalysis to maximize recovery and minimize matrix effects bioxpedia.comchromatographyonline.comsci-hub.sesigmaaldrich.com.
Beyond standard quantitative analysis, advanced techniques like imaging mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometric imaging, can be employed for studying the distribution of this compound and its metabolites within tissues ex vivo taylorfrancis.com. This provides spatial information on where the compound accumulates or is metabolized within specific organs or cellular structures taylorfrancis.com. Furthermore, advanced High-Resolution Mass Spectrometry (HRMS) workflows are routinely used in pharmaceutical laboratories for qualitative and quantitative analysis of complex samples, including non-target full scan analysis to profile multiple components and targeted single ion monitoring for quantification, offering comparable sensitivity to LC-MS/MS drugtargetreview.comtandfonline.com. These advanced techniques are vital for bridging the gap between in vitro and in vivo studies, providing comprehensive insights into the biological fate of this compound nih.gov.
Exploration of Diverse Biological Activities and Emerging Applications of Teroxalene
Comprehensive Research on Teroxalene as an Antischistosomal Agent
This compound hydrochloride has been identified as an orally active agent against schistosomiasis. medchemexpress.com This classification indicates its potential in combating parasitic infections caused by schistosomes. Furthermore, patent literature includes this compound hydrochloride in lists of compounds exhibiting antischistosomal properties. google.comgoogle.comethernet.edu.et While its inclusion highlights its recognized activity in this domain, detailed specific research findings regarding its precise mechanisms of action or comprehensive efficacy data beyond its classification as an antischistosomal agent are not extensively detailed in the currently available search results.
Emerging Research on this compound's Potential in Neuropharmacology
This compound is frequently investigated for its potential therapeutic applications, particularly within the field of neuropharmacology. uni.lu This area of study focuses on drugs that influence the nervous system, aiming to develop compounds beneficial for individuals suffering from neurological or psychiatric illnesses. news-medical.net this compound's pharmacological relevance in neuropharmacology suggests its potential role in addressing disorders related to the central nervous system. uni.lu Despite this general indication of its relevance, specific detailed research findings concerning its precise mechanisms of action, target interactions, or specific applications within neuropharmacology are not extensively elaborated in the currently available search results.
Future Directions and Uncharted Territories in Teroxalene Research
Integration of Systems Biology and Omics Technologies in Teroxalene Studies
The application of systems biology and multi-omics technologies represents a crucial future direction for this compound research. Systems biology offers a holistic framework for understanding complex interactions within biological systems, moving beyond the study of individual components to analyze their intricate networks. bioscipublisher.comfrontiersin.org
The integration of various omics disciplines, including genomics, transcriptomics, proteomics, metabolomics, and epigenomics, provides a comprehensive view of biological processes. bioscipublisher.comfrontiersin.orgmedicalfuturist.com For this compound, this integrated approach could involve:
Genomics: Studying how this compound might influence gene expression at the DNA level, including potential epigenetic modifications.
Transcriptomics: Analyzing global gene expression patterns (mRNA levels) in response to this compound exposure to identify affected cellular pathways and regulatory networks.
Proteomics: Investigating changes in protein abundance, modifications, and protein-protein interactions induced by this compound, offering insights into its direct and indirect molecular targets.
Metabolomics: Profiling metabolic changes in cells or organisms treated with this compound to uncover its impact on metabolic pathways and identify novel biomarkers of its activity.
The sheer volume and complexity of multi-omics datasets necessitate the increasing integration of artificial intelligence (AI) and advanced computational tools for data analysis and interpretation. medicalfuturist.comaimed-analytics.com This would enable researchers to uncover subtle yet significant biological effects of this compound that might be missed by traditional, reductionist approaches. Future studies could focus on developing predictive models for this compound's efficacy or toxicity based on integrated omics data, thereby advancing personalized medicine and biomarker discovery related to its action. bioscipublisher.comaimed-analytics.com
Table 1: Potential Omics Applications in this compound Research
| Omics Technology | Data Generated (Example) | Potential Insights for this compound Research |
| Genomics | DNA sequence, genetic variations | Influence on gene integrity, epigenetic modulation |
| Transcriptomics | mRNA expression profiles | Identification of gene regulatory networks, pathway activation/inhibition |
| Proteomics | Protein abundance, post-translational modifications | Direct protein targets, downstream signaling cascades |
| Metabolomics | Metabolite levels, metabolic flux | Impact on cellular metabolism, identification of metabolic biomarkers |
Advancements in Delivery System Research for Enhanced Target Engagement of this compound
Optimizing the delivery of this compound to its specific biological targets is a critical area for future research, aiming to enhance its efficacy while minimizing off-target effects and potential toxicity. Advances in drug delivery systems (DDS) have revolutionized how therapeutic agents reach their intended sites of action. nih.govpolimerbio.com
Key advancements in DDS that could be explored for this compound include:
Nanomaterial-based Carriers: Utilizing nanoparticles, liposomes, dendrimers, or hydrogels to encapsulate this compound. These carriers can improve solubility, enhance bioavailability, prolong circulation time, and facilitate targeted delivery to specific cells or tissues. nih.govpolimerbio.com For instance, lipid nanoparticles (LNPs), which have revolutionized mRNA vaccine delivery, could be adapted for this compound, potentially improving its cellular uptake and stability. mdpi.com
Stimuli-Responsive Systems: Developing delivery systems that release this compound in response to specific internal (e.g., pH changes, enzyme activity, redox potential) or external (e.g., light, temperature, magnetic fields) biological cues. This would allow for precise, on-demand drug release at the disease site. polimerbio.com
Targeted Delivery Strategies: Incorporating targeting ligands (e.g., antibodies, peptides, aptamers) onto delivery vehicles that specifically bind to receptors overexpressed on target cells. This approach aims to increase the concentration of this compound at the desired site, thereby maximizing therapeutic effect and reducing systemic exposure. nih.gov Innovations in gene editing delivery systems, such as Engineered Nucleocytosolic Vehicles for Loading of Programmable Editors (ENVLPE), highlight the potential for highly specific and efficient payload delivery, a concept that could be adapted for small molecules like this compound. bioengineer.org
These advancements in delivery systems promise to overcome challenges related to this compound's pharmacokinetic profile, potentially improving its therapeutic index and expanding its applicability.
Table 2: Advanced Delivery System Approaches for this compound
| Delivery System Type | Mechanism of Action | Potential Benefit for this compound |
| Nanoparticles | Encapsulation, controlled release | Improved solubility, prolonged circulation, targeted delivery |
| Liposomes | Lipid bilayer encapsulation, cellular fusion | Enhanced cellular uptake, reduced immunogenicity |
| Stimuli-Responsive | Release triggered by biological cues | Precise, on-demand drug release at target site |
| Ligand-Targeted | Specific binding to cell surface receptors | Increased accumulation at target cells, reduced off-target effects |
Methodological Innovations in this compound Synthesis and Analytical Characterization
Future research in this compound will significantly benefit from methodological innovations in its synthesis and analytical characterization. Advancements in synthetic chemistry can lead to more efficient, sustainable, and scalable production methods, potentially enabling the creation of novel this compound analogs with improved properties. This could involve exploring green chemistry principles, flow chemistry, or automated synthesis platforms to streamline the production process and enhance purity.
In terms of analytical characterization, the complexity of drug substances and their interactions with biological systems necessitates sophisticated analytical techniques. azolifesciences.com Key methodological innovations include:
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements and fragmentation patterns, crucial for confirming this compound's structure, identifying impurities, and characterizing its metabolites in biological matrices. HRMS offers enhanced accuracy, specificity, and throughput for complex structural elucidation. azolifesciences.com
Advanced Chromatography Techniques: Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) coupled with various detectors (e.g., HRMS, UV-Vis, CAD) offer superior separation efficiency and sensitivity for purity assessment, impurity profiling, and quantitative analysis of this compound in various samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Continues to be indispensable for elucidating the complete chemical structure of this compound and its derivatives, including stereochemical assignments. Innovations in NMR, such as cryoprobes and higher field strengths, enhance sensitivity and resolution. azolifesciences.com
Multi-Attribute Method (MAM): An emerging analytical strategy that combines multiple attributes (e.g., identity, purity, post-translational modifications for biologics) into a single high-resolution mass spectrometry workflow. While primarily applied to biopharmaceuticals, the principles of MAM could be adapted for comprehensive characterization of this compound and its potential degradation products. azolifesciences.com
Artificial Intelligence (AI) in Analytical Chemistry: AI and machine learning algorithms are increasingly being used for data processing, pattern recognition, and predictive modeling in analytical chemistry, which can accelerate the interpretation of complex analytical data for this compound. azolifesciences.com
These methodological advancements will enable a more thorough and robust characterization of this compound, ensuring its quality, purity, and providing deeper insights into its chemical behavior and stability.
Elucidation of Novel or Underexplored Biological Pathways Influenced by this compound
While this compound has been investigated for its known biological activities and interactions with certain targets, significant opportunities exist to elucidate novel or underexplored biological pathways influenced by this compound. The initial research on this compound suggests interactions with biological targets that could lead to pharmacological effects. ontosight.ai However, the full spectrum of its cellular and molecular impact may not yet be fully understood.
Future research should aim to:
Phenotypic Screening: Conduct broad phenotypic screens in various cell lines or model organisms to identify unexpected biological effects or pathways modulated by this compound. This hypothesis-free approach can reveal novel activities beyond its initially identified targets.
Target Deconvolution: Employ advanced biochemical and genetic techniques, such as affinity purification coupled with mass spectrometry, CRISPR-based genetic screens, or chemical proteomics, to systematically identify all direct and indirect protein targets of this compound. This could uncover previously unrecognized binding partners or enzyme activities.
Pathway Mapping with Omics Data: Integrate multi-omics data (as discussed in Section 7.1) to construct comprehensive biological networks and identify entire pathways or cellular processes that are significantly perturbed by this compound. This can reveal upstream regulatory events or downstream consequences that were not previously apparent.
Disease Model Exploration: Investigate this compound's effects in a wider range of disease models, particularly those where its known targets or modulated pathways play a critical role, but where this compound itself has not yet been extensively studied. This could lead to the discovery of new therapeutic applications.
Mechanism of Action Refinement: For its known activities, delve deeper into the precise molecular mechanisms. For example, if it interacts with a receptor, understanding the specific binding site, conformational changes induced, and downstream signaling cascades in exquisite detail.
By systematically exploring these uncharted territories, researchers can uncover the full biological potential of this compound, potentially leading to new therapeutic applications or a more profound understanding of fundamental biological processes.
Table 3: Approaches to Elucidate Novel Biological Pathways of this compound
| Research Approach | Methodology (Example) | Expected Outcome |
| Phenotypic Screening | High-throughput cell-based assays, organism-level studies | Discovery of unexpected biological effects, new indications |
| Target Deconvolution | Affinity proteomics, CRISPR screens, chemical genetics | Identification of novel direct/indirect molecular targets |
| Pathway Mapping | Integrated multi-omics analysis, network biology | Comprehensive understanding of affected cellular pathways |
| Disease Model Exploration | In vitro and in vivo models of various diseases | Discovery of new therapeutic applications, off-target effects |
| Mechanism of Action Refinement | Structural biology, kinetic studies, signaling pathway analysis | Detailed understanding of molecular interactions and cascades |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
